n-Undecyl triphenylphosponium bromide
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Overview
Description
n-Undecyl triphenylphosponium bromide is a quaternary phosphonium salt with the molecular formula C29H38PBr. It is a versatile compound used in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the Wittig reaction. The compound is known for its stability and effectiveness in facilitating the formation of carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Undecyl triphenylphosponium bromide can be synthesized through the reaction of triphenylphosphine with undecyl bromide. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and requires heating to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:
PPh3+C11H23Br→PPh3C11H23Br
Industrial Production Methods: Industrial production of triphenylundecylphosphonium bromide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has also been explored as a method to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: n-Undecyl triphenylphosponium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with aldehydes or ketones in the presence of a base such as potassium carbonate and a crown ether to form alkenes.
Oxidation: It can be oxidized using reagents like peracids to form epoxides.
Major Products:
Scientific Research Applications
n-Undecyl triphenylphosponium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triphenylundecylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form an alkene. The triphenylphosphonium cation facilitates the formation of the ylide, which is a key intermediate in the reaction .
In biological systems, the triphenylphosphonium cation targets the mitochondrial membrane due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria .
Comparison with Similar Compounds
n-Undecyl triphenylphosponium bromide can be compared with other phosphonium salts such as:
- Triphenylmethylphosphonium bromide
- Triphenylbutylphosphonium bromide
- Triphenyloctylphosphonium bromide
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of long-chain alkenes .
Properties
CAS No. |
60669-22-9 |
---|---|
Molecular Formula |
C29H38BrP |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
triphenyl(undecyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1 |
InChI Key |
AELWOFMTABHNQJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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